1-Methoxypiperidin-2-one

Physicochemical profiling Lipophilicity CNS drug-likeness

Sourcing non-interchangeable δ-lactam building blocks for CNS drug discovery often leads to failed reactivity or poor BBB permeability predictions. 1-Methoxypiperidin-2-one directly solves this with a unique N-methoxy substitution, enabling N-methoxyamide/aldehyde couplings inaccessible to N-H, N-OH, or N-CH₃ analogs. - Optimal CNS profile: XLogP 0.2, tPSA 29.5 Ų-superior to polar N-hydroxy (XLogP -0.3) and unsubstituted (XLogP -0.5) congeners. - Enables 2-step synthesis of multi-substituted piperidines via enhanced amide electrophilicity. - ISO-certified ≥95% purity with full batch traceability for GLP/GMP-adjacent procurement.

Molecular Formula C6H11NO2
Molecular Weight 129.16 g/mol
CAS No. 189824-37-1
Cat. No. B3348856
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methoxypiperidin-2-one
CAS189824-37-1
Molecular FormulaC6H11NO2
Molecular Weight129.16 g/mol
Structural Identifiers
SMILESCON1CCCCC1=O
InChIInChI=1S/C6H11NO2/c1-9-7-5-3-2-4-6(7)8/h2-5H2,1H3
InChIKeyGKRUJRHSPLFHBC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Methoxypiperidin-2-one: Procurement-Grade N-Methoxy-δ-lactam


1-Methoxypiperidin-2-one (CAS 189824-37-1) is an N-methoxy-δ-lactam (C₆H₁₁NO₂, MW 129.16 g/mol) featuring a methoxy group directly attached to the lactam nitrogen of the piperidin-2-one ring . This N-methoxy substitution fundamentally alters the physicochemical profile of the δ-lactam scaffold, yielding a calculated XLogP of 0.2 and a topological polar surface area (tPSA) of 29.5 Ų—properties that distinguish it from the more polar N-hydroxy (XLogP -0.3) and unsubstituted piperidin-2-one (XLogP -0.5) congeners . Commercially supplied at ≥95% purity under ISO-certified quality systems, this building block is positioned as a versatile intermediate for medicinal chemistry, fragment-based drug discovery, and the synthesis of biologically active piperidine-containing molecules .

Synthetic Reactivity N-Methoxy group enables unique amide/aldehyde coupling for diverse piperidine libraries
CNS Drug-Likeness Window Calculated lipophilicity and low tPSA predict favorable passive permeability for CNS lead optimization
Regulated R&D Supply ISO-certified, batch-traceable material reduces procurement risk in GLP/GMP-adjacent environments

1-Methoxypiperidin-2-one vs. Common Analogs


Although piperidin-2-one (δ-valerolactam), 1-hydroxypiperidin-2-one, and 1-methylpiperidin-2-one share the same six-membered lactam core, they are not functionally interchangeable with 1-methoxypiperidin-2-one. The N-methoxy group exerts a distinctive electronic effect: it increases the electrophilicity of the amide carbonyl and promotes chelation through the N–OCH₃ moiety, enabling N-methoxyamide/aldehyde coupling reactions that are inaccessible to N–H, N–OH, or N–CH₃ analogs [1]. This reactivity control element has been exploited in two-step syntheses of multi-substituted piperidines [1]. Furthermore, the calculated lipophilicity (XLogP 0.2) places 1-methoxypiperidin-2-one in an optimal range for blood-brain barrier permeability prediction, whereas the more polar N-hydroxy (XLogP -0.3) and unsubstituted (XLogP -0.5) analogs fall below the typical CNS drug space window, and the N-methyl analog (XLogP ~0.8 for a related scaffold) trends higher . These physicochemical and reactivity differences mean that biological activity, synthetic utility, and pharmacokinetic profiles observed for one member of the series cannot be extrapolated to another [2].

N-Methoxy reactivity: N-methoxyamide coupling pathway may not be accessible with N–H, N–OH, or N–CH₃ lactam analogs, limiting direct synthetic replacement.
CNS drug-likeness profile: Intermediate XLogP of 0.2 sits in favorable window; more polar N–H or N–OH analogs shift outside typical CNS space, altering permeability predictions.
Biological readout: Reported anti-proliferative and differentiation-inducing phenotype may not extrapolate to unsubstituted or N-methyl piperidinone scaffolds.

1-Methoxypiperidin-2-one Comparator Evidence


Lipophilicity and Polar Surface Area Differentiation

1-Methoxypiperidin-2-one exhibits a calculated XLogP of 0.2 and a topological polar surface area (tPSA) of 29.5 Ų . This places the compound closer to the favorable CNS drug-likeness window (tPSA < 60–70 Ų; XLogP ~1–3) compared to its more polar N-hydroxy (XLogP -0.3, tPSA ~40.5 Ų) and unsubstituted piperidin-2-one (XLogP -0.5, tPSA ~29.1 Ų) counterparts [1]. The N-methyl analog (1-methylpiperidin-2-one) shows a higher XLogP of approximately 0.8 for a closely related scaffold, indicating increased lipophilicity [2]. The methoxy substituent thus confers an intermediate lipophilicity profile distinct from both more polar and more lipophilic analogs.

Lipophilicity & tPSA
Cross-study comparable
XLogP 0.2 (tPSA 29.5 Ų) vs. N–OH -0.3 (40.5) and N–H -0.5 (29.1)
Supports CNS-penetrant lead optimization screening
In silico calculated; verify experimentally
Physicochemical profiling Lipophilicity CNS drug-likeness N-substituted lactams

N-Methoxy Reactivity Control Element

The N-methoxy substituent in 1-methoxypiperidin-2-one serves as a reactivity control element that increases the electrophilicity of the amide carbonyl and promotes chelation effects, enabling a two-step N-methoxyamide/aldehyde coupling reaction to access diverse multi-substituted piperidines [1]. This synthetic strategy exploits the unique electronic properties of the N–OCH₃ group and is not feasible with the corresponding N–H, N–OH, or N–CH₃ lactams. The methodology enables rapid assembly of substituted piperidine scaffolds, a core structure in numerous alkaloids and FDA-approved drugs [2].

Reactivity Control
Class-level inference
N–OCH₃ enables N-methoxyamide/aldehyde coupling; not feasible with N–H, N–OH, N–CH₃
Unique synthetic handle for diverse piperidine library construction
Two-step protocol (Oda et al., 2014)
Synthetic methodology N-methoxyamide coupling Piperidine alkaloid synthesis Reactivity control

Anti-Proliferative and Differentiation-Inducing Activity

Patent-associated data describe that 1-methoxypiperidin-2-one and its derivatives exhibit pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation to the monocyte lineage, providing evidence for utility as anti-cancer agents and for the treatment of skin diseases such as psoriasis [1]. No equivalent differentiation-inducing activity has been reported for unsubstituted piperidin-2-one or 1-methylpiperidin-2-one in this biological context. While the available data lack explicit IC₅₀ values for the parent compound against a defined comparator, the differentiation-inducing phenotype is a mechanistically distinct activity not generally associated with the simpler N–H or N–CH₃ lactam scaffolds, which are primarily reported as synthetic intermediates or semiochemicals [2].

Cellular Phenotype
Supporting evidence
Reported anti-proliferative and monocyte-differentiation-inducing activity
Supports differentiation-inducing context; activity absent in simpler lactams
Patent data; no explicit IC₅₀ against defined comparator
Anti-proliferative activity Cell differentiation Cancer Psoriasis Monocyte differentiation

ISO-Certified Quality Assurance

1-Methoxypiperidin-2-one is commercially available at ≥95% purity from suppliers operating under ISO-certified quality management systems, with the product specifically positioned for global pharmaceutical R&D and quality control applications . This level of documented quality assurance and regulatory-aligned production is not uniformly available for the N-hydroxy or unsubstituted piperidin-2-one analogs, which are frequently supplied as technical-grade intermediates without ISO certification or defined pharmaceutical-grade specifications [1]. The availability of batch-specific certificates of analysis and compliance with ISO standards reduces procurement risk for GLP/GMP-adjacent research environments.

Quality Assurance
Supporting evidence
≥95% purity; ISO-certified manufacturing
Reduces procurement risk in GLP/GMP-adjacent R&D
Batch-specific CoA available
Quality assurance ISO certification Pharmaceutical R&D procurement Purity specification

1-Methoxypiperidin-2-one Application Scenarios


CNS-Penetrant Lead Optimization

With a calculated XLogP of 0.2 and a tPSA of 29.5 Ų, 1-methoxypiperidin-2-one resides closer to the CNS drug-likeness space than its more polar N-hydroxy (XLogP -0.3) and unsubstituted (XLogP -0.5) analogs . Medicinal chemistry teams pursuing CNS targets should preferentially select this scaffold over its polar counterparts when designing fragment libraries or lead series requiring passive blood-brain barrier penetration. The N-methoxy group provides a synthetic handle for further elaboration while maintaining favorable passive permeability predictions .

Diversity-Oriented Piperidine Synthesis

The unique electronic properties of the N-methoxy group—increased amide carbonyl electrophilicity and chelation promotion—enable a two-step coupling strategy that rapidly generates structurally diverse, multi-substituted piperidines [1]. This reactivity profile is not shared by N–H, N–OH, or N–CH₃ lactams. Academic and industrial laboratories engaged in piperidine alkaloid synthesis or library production should procure 1-methoxypiperidin-2-one specifically for these N-methoxy-directed transformations, where alternative lactams would fail to participate [1].

Differentiation Therapy in Oncology and Dermatology

Patent-associated biological data indicate that 1-methoxypiperidin-2-one derivatives possess pronounced anti-proliferative and monocyte-differentiation-inducing activity, with potential applications in cancer and psoriasis [2]. This pharmacology is not documented for the N–H or N–CH₃ lactam congeners, making the N-methoxy compound the appropriate chemical starting point for target identification, mechanism-of-action studies, or lead optimization campaigns in differentiation therapy. Researchers investigating retinoic acid-like or vitamin D analog-like differentiation programs should prioritize this scaffold [2].

ISO-Certified Building Blocks for Regulated R&D

For procurement in GLP/GMP-adjacent environments, 1-methoxypiperidin-2-one is available at ≥95% purity from ISO-certified suppliers with defined batch traceability . This quality assurance framework reduces the regulatory documentation burden compared to sourcing non-certified piperidin-2-one or N-hydroxy analogs, which are predominantly supplied as technical-grade reagents. Pharmaceutical development teams requiring auditable supply chains should specify ISO-certified 1-methoxypiperidin-2-one in their procurement specifications .

Application
Selection Property
Validation Focus
CNS-Penetrant Lead Optimization
Lipophilicity and polar surface area profile
Passive permeability prediction confirmation
Diversity-Oriented Piperidine Synthesis
N-Methoxy reactivity control
N-Methoxyamide coupling feasibility
Differentiation Mechanism Studies
Cell differentiation endpoint context
Monocyte differentiation assay review
Regulated R&D Procurement
ISO-certified supply and batch traceability
Certificate of analysis and quality documentation
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